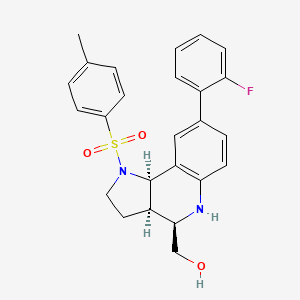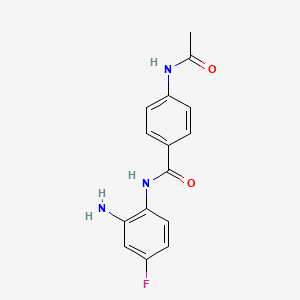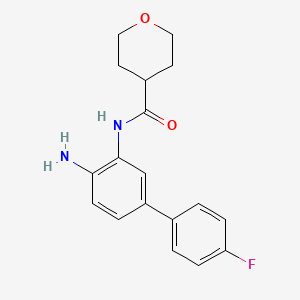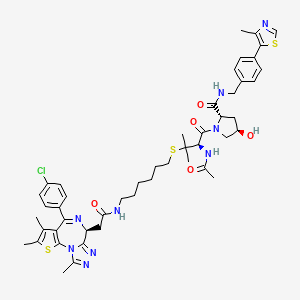![molecular formula C43H48N10O8 B606411 N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Overview
Description
BSJ-03-204 is a potent and selective compound known as a proteolysis targeting chimera (PROTAC). It is designed to degrade cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle. This compound is particularly significant in cancer research due to its ability to selectively target and degrade these kinases, thereby inhibiting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
BSJ-03-204 is synthesized through a series of chemical reactions that involve the coupling of ligands for cereblon and cyclin-dependent kinases. The synthetic route typically involves the following steps:
Formation of the cereblon ligand: This involves the synthesis of a molecule that can bind to the cereblon protein.
Formation of the cyclin-dependent kinase ligand: This involves the synthesis of a molecule that can bind to cyclin-dependent kinases 4 and 6.
Coupling of the ligands: The two ligands are then coupled together using a linker molecule to form the final PROTAC compound
Industrial Production Methods
The industrial production of BSJ-03-204 involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
BSJ-03-204 primarily undergoes degradation reactions. It does not induce degradation of IKZF1/3, which are other proteins that could potentially be targeted by similar compounds .
Common Reagents and Conditions
The common reagents used in the synthesis of BSJ-03-204 include:
- Ligands for cereblon and cyclin-dependent kinases
- Linker molecules
- Solvents such as dimethyl sulfoxide (DMSO)
The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the final product .
Major Products Formed
The major product formed from the reactions involving BSJ-03-204 is the degradation of cyclin-dependent kinases 4 and 6. This leads to the inhibition of cancer cell proliferation .
Scientific Research Applications
BSJ-03-204 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool to study the degradation of specific proteins and the mechanisms involved in this process.
Biology: It is used to study the role of cyclin-dependent kinases in the cell cycle and their involvement in cancer.
Medicine: It has potential therapeutic applications in the treatment of cancers that are driven by the overexpression of cyclin-dependent kinases 4 and 6.
Industry: It is used in the development of new drugs and therapies targeting cyclin-dependent kinases
Mechanism of Action
BSJ-03-204 exerts its effects by recruiting the cereblon protein to the cyclin-dependent kinases 4 and 6. This leads to the ubiquitination and subsequent degradation of these kinases by the proteasome. The degradation of cyclin-dependent kinases 4 and 6 results in the inhibition of the cell cycle and the proliferation of cancer cells .
Comparison with Similar Compounds
BSJ-03-204 is unique in its selectivity and potency as a dual degrader of cyclin-dependent kinases 4 and 6. Similar compounds include:
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, but not a degrader.
Ribociclib: Another selective inhibitor of cyclin-dependent kinases 4 and 6.
Abemaciclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 with a broader spectrum of activity.
BSJ-03-204 stands out due to its ability to induce the degradation of its targets rather than merely inhibiting them .
Properties
IUPAC Name |
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMOCOWXLQOXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
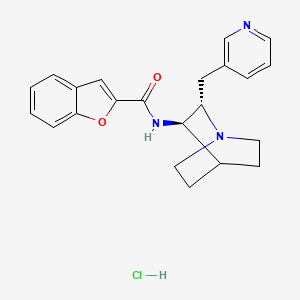
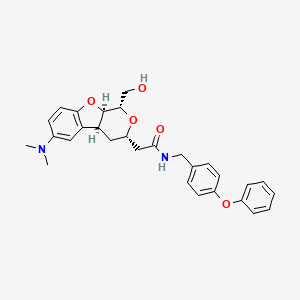
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
